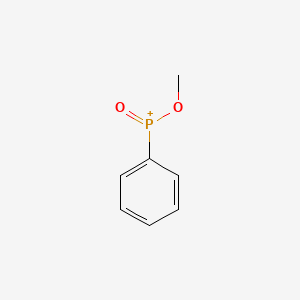

Methoxyphenylphosphine oxide

Description

Contextualization within Modern Organophosphorus Ligand Design and Reagent Development

In modern organophosphorus chemistry, the design of ligands and reagents is crucial for advancing various chemical transformations. ethernet.edu.et Methoxyphenylphosphine oxides serve as important precursors to phosphine (B1218219) ligands. The electronic properties of the resulting phosphine ligands can be fine-tuned by the methoxy (B1213986) group, which acts as an electron-donating group. This feature enhances the electron density on the phosphorus atom, which can improve the ligand's coordination to transition metals and influence the reactivity and stability of the resulting metal complexes.

The development of phosphine ligands from their corresponding oxides is a common strategy that allows for easier handling and purification of the air-stable oxide intermediates. scholaris.ca The subsequent reduction of the phosphine oxide to the desired phosphine is a key step in this synthetic approach. prepchem.comorgsyn.org This methodology is part of a broader effort to create a diverse library of phosphine ligands with tailored steric and electronic properties for specific catalytic applications, such as cross-coupling reactions. researchgate.net

Furthermore, phosphine oxides themselves can act as organocatalysts. The Lewis basic oxygen atom of the P=O bond can participate in catalytic cycles, for instance, in the activation of substrates. rsc.org This dual role, as both precursor to phosphine ligands and as a catalyst in its own right, positions methoxyphenylphosphine oxide and its derivatives as versatile tools in the development of new reagents and catalytic systems. rsc.orguw.edu.pl

Historical Trajectories of Research on this compound and Related Phosphine Oxides

The study of phosphine oxides is a mature field within organophosphorus chemistry. ethernet.edu.et Historically, the development of synthetic methods for phosphine oxides was driven by the need for stable and versatile intermediates. The oxidation of phosphines is a fundamental reaction to produce phosphine oxides. Conversely, the reduction of phosphine oxides to phosphines has been a long-standing challenge, with the thermodynamic stability of the P=O bond making this transformation difficult. ru.nl The development of effective reducing agents, such as trichlorosilane, has been a significant advancement. prepchem.comorgsyn.org

The rise of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century spurred the development of a wide array of phosphine ligands. This, in turn, led to increased research into their corresponding phosphine oxides as stable, isolable precursors. The ability to synthesize and functionalize phosphine oxides provided a practical route to new phosphine ligands that were instrumental in expanding the scope of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.net

Early research often focused on fundamental reactivity and synthesis. For instance, the Grignard reaction has been a cornerstone for creating carbon-phosphorus bonds, allowing for the synthesis of various arylphosphine oxides. mdpi.com Over time, the focus has expanded to include the application of these compounds in more complex systems, including asymmetric catalysis and materials science. scholaris.ca The investigation into the properties of methoxyphenyl-substituted phosphine oxides, in particular, has been part of a broader exploration into how electronic effects of substituents on the aryl rings influence the reactivity and catalytic activity of both the oxides and their corresponding phosphines. nih.gov

Current Research Imperatives and Future Directions in this compound Studies

Current research on this compound and related compounds is focused on several key areas. A major imperative is the development of more efficient and sustainable catalytic systems. This includes the design of novel phosphine ligands derived from methoxyphenylphosphine oxides for a wider range of cross-coupling reactions and other transformations, potentially with lower catalyst loadings and under milder conditions. researchgate.net There is also continued interest in the direct use of phosphine oxides as organocatalysts, bypassing the need for a metal. rsc.orgru.nl

Another significant research direction is the application of these compounds in materials science. The incorporation of phosphine oxide moieties into polymers can enhance properties such as flame retardancy and thermal stability. The electronic properties imparted by the methoxyphenyl groups can also be exploited in the development of organic electronic materials. acs.org

Future research is likely to focus on expanding the applications of these compounds in medicinal chemistry and nanotechnology. researchgate.net The synthesis of phosphine oxide derivatives with potential biological activity is an active area of investigation. nii.ac.jp In nanotechnology, phosphine oxide-functionalized materials are being explored for applications such as the stabilization of nanoparticles. researchgate.net Furthermore, the development of catalytic cycles that regenerate the phosphine from its oxide in situ would represent a major advance in sustainable chemistry, addressing the issue of phosphine oxide waste in stoichiometric reactions. ru.nl

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methoxy-oxo-phenylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2P/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYQAYFMISSPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[P+](=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992193 | |

| Record name | Methoxy(oxo)phenylphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7162-15-4 | |

| Record name | Phosphinic acid, phenyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxy(oxo)phenylphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methoxyphenylphosphine Oxide and Its Derivatives

Established Synthetic Pathways for Methoxyphenylphosphine Oxide Frameworksnsf.govthieme-connect.comresearchgate.net

The construction of the core this compound structure can be achieved through several reliable methods, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable structural diversity.

A common and straightforward method for the synthesis of phosphine (B1218219) oxides is the oxidation of the corresponding phosphine. This transformation is typically efficient and can be accomplished using a variety of oxidizing agents. For instance, hydrogen peroxide is a frequently used oxidant. chemicalbook.com The reaction of chlorobis(4-methoxyphenyl)phosphane with phenylmagnesium chloride, followed by oxidation with hydrogen peroxide, yields bis(4-methoxyphenyl)(phenyl)phosphine oxide. chemicalbook.com This method is advantageous due to the ready availability of a wide range of phosphine precursors.

The choice of oxidant and reaction conditions can be tailored to the specific substrate to ensure high yields and avoid side reactions. This approach is particularly useful for preparing tertiary phosphine oxides from their corresponding phosphines.

Nucleophilic substitution at the phosphorus center is a versatile strategy for the synthesis of methoxyphenylphosphine oxides. These reactions involve the displacement of a leaving group on a phosphorus-containing electrophile by a nucleophile, such as an organometallic reagent. A general protocol involves the stereospecific nucleophilic substitution of optically pure H-phosphinates with organolithium or Grignard reagents. acs.org This method allows for the preparation of a wide range of P-stereogenic secondary and tertiary phosphine oxides with inversion of configuration at the phosphorus atom. acs.org

The reaction of phosphonic acid dithioesters with Grignard reagents provides an efficient route to unsymmetrical tertiary phosphine oxides through sequential substitution. acs.org This approach offers good control over the introduction of different substituents on the phosphorus atom. Additionally, the reaction of diaryliodonium salts with phosphorus nucleophiles, catalyzed by copper, provides a rapid and high-yielding method for P-C bond formation at room temperature. organic-chemistry.org

The use of aryl Grignard reagents is a cornerstone in the synthesis of arylphosphine oxides. researchgate.net A prevalent method involves the reaction of an aryl Grignard reagent with phosphoryl chloride or dialkyl phosphites. benthamdirect.comthieme-connect.de For example, bis(4-methoxyphenyl)phosphine (B1312688) oxide can be synthesized by adding diethylphosphite to 4-methoxyphenylmagnesium bromide. chemicalbook.com This reaction proceeds through a double substitution on the phosphorus center followed by hydrolysis. researchgate.net

The versatility of Grignard reagents allows for the introduction of various substituted aryl groups, making this a highly adaptable method for creating a diverse library of methoxyphenylphosphine oxides. rug.nlchemicalbook.com The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired product. chemicalbook.com

Table 1: Examples of Aryl Grignard Reagent Approaches

| Starting Material | Grignard Reagent | Product | Yield (%) |

| Diethylphosphite | 4-methoxyphenylmagnesium bromide | Bis(4-methoxyphenyl)phosphine oxide | 92 |

| Phosphoryl chloride | 2-thienylmagnesium bromide | Tri-2-thienylphosphine oxide | 42 |

| Di-(4-methoxyphenyl)chlorophosphine | Phenylmagnesium bromide | Bis(4-methoxyphenyl)(phenyl)phosphine oxide | 98 |

Data compiled from multiple sources. chemicalbook.comthieme-connect.dechemicalbook.com

The demand for enantiomerically pure phosphine oxides for applications in asymmetric catalysis has driven the development of stereoselective synthetic methods. thieme-connect.comresearchgate.net A highly efficient strategy relies on the use of chiral auxiliaries. acs.org For instance, P-chiral oxazolidinones derived from L-valine can undergo displacement with Grignard reagents to produce chiral phosphine oxides with excellent enantioselectivity (>98:2 er). acs.org

Another approach involves the use of chiral phosphinyl transfer agents, such as 1,3,2-benzoxazaphosphinine-2-oxide, which allows for the sequential and highly diastereoselective nucleophilic substitution to generate structurally diverse P-chiral phosphine oxides. acs.org Classical resolution methods, including the formation of diastereomeric complexes with resolving agents like TADDOL derivatives, have also been successfully employed for the separation of enantiomers of secondary phosphine oxides. acs.org These methods are crucial for accessing optically active this compound analogues that can serve as precursors to valuable chiral phosphine ligands. nsf.gov

Functionalization and Derivatization Strategies for this compound Moietiesnsf.govacs.orgorganic-chemistry.orgbenthamdirect.comgoogle.com

Further modification of the this compound scaffold is essential for fine-tuning its electronic and steric properties for specific applications. These strategies focus on introducing additional functional groups to the aryl rings.

The introduction of substituents onto the aryl rings of methoxyphenylphosphine oxides can be achieved through various aromatic substitution reactions. The methoxy (B1213986) group itself can direct electrophilic substitution to the ortho and para positions. However, more controlled methods are often employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.netresearchgate.net For example, the Suzuki coupling of arylboronic acids with halogenated arylphosphine oxides can introduce a wide range of aryl and heteroaryl groups. google.com Similarly, nickel-catalyzed couplings of arylboronic acids with H-phosphine oxides can be used to construct triarylphosphine oxides. organic-chemistry.org

The treatment of triphenylphosphine (B44618) oxide with organometallic reagents can lead to the substitution of the phenyl groups, offering a pathway to introduce different aryl or alkyl substituents. researchgate.net Furthermore, the synthesis of functionalized triphenylphosphine oxide ligands with groups like -NMe2, -OMe, or -CF3 allows for the creation of coordination complexes with tailored properties. rsc.org These derivatization strategies are critical for developing new catalysts and materials with specific functionalities. mdpi.com

Modification at the Phosphorus Center

Modifications at the phosphorus center of this compound and its derivatives are crucial for creating a diverse range of organophosphorus compounds. These transformations allow for the introduction of new alkyl or aryl groups, enabling the synthesis of molecules with tailored electronic and steric properties.

One significant method involves the substitution of existing groups on the phosphorus atom. For instance, the treatment of triarylphosphine oxides with organometallic reagents can lead to the substitution of one or more of the aryl substituents with a new carbon nucleophile. researchgate.net This approach allows for the replacement of a phenyl or methoxyphenyl group, providing a pathway to mixed alkyl-aryl or different triaryl phosphine oxides.

Electrochemical methods have also emerged for the direct formation of new carbon-phosphorus bonds at the phosphorus center. The electrochemical radical allylation reaction is an efficient technique for constructing C(sp³)–P bonds. researchgate.net In this process, a phosphoryl radical is generated from an arylphosphine oxide through a single-electron transfer oxidation, which then reacts with an allylsilane. researchgate.net This method has been shown to be effective for a wide range of arylphosphine oxides, offering a modern approach to modification. researchgate.net

Furthermore, P-chiral tertiary phosphine oxides can be synthesized from secondary phosphine oxides (SPOs) through various stereospecific reactions. nih.gov Methods such as the Michaelis-Becker, Hirao, and Pudovik reactions allow for the functionalization of the P-H bond in SPOs, leading to the formation of new P-C bonds with high stereochemical control. nih.gov Copper-catalyzed enantioselective arylation of SPOs with diaryliodonium salts is another advanced technique that yields tertiary phosphine oxides with high enantiomeric excess. organic-chemistry.org

The table below summarizes selected examples of modifications at the phosphorus center of arylphosphine oxides.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Yield |

| Diarylphosphine Oxide | Allylsilane, Cp₂Fe, ⁿBu₄NBF₄ | Electrochemical Radical Allylation | Allylated Diarylphosphine Oxide | Good |

| (S)-(2-Methylphenyl)phenylphosphine oxide | Alkyl Halide (e.g., MeI) | Michaelis-Becker Reaction | P-Stereogenic Tertiary Phosphine Oxide | Not specified |

| Diphenylphosphine (B32561) Oxide | Arylboronic Acid, Ni Catalyst | Nickel-Catalyzed Coupling | Triarylphosphine Oxide | Very Good |

| Secondary Phosphine Oxide | Diaryliodonium Salt, Cu Catalyst | Copper-Catalyzed Enantioselective Arylation | P-Chiral Tertiary Phosphine Oxide | High |

Synthesis of Phosphine Oxide Intermediates for Further Transformations

Methoxyphenylphosphine oxides and related arylphosphine oxides are frequently synthesized as stable, versatile intermediates for subsequent chemical transformations. Their synthesis provides a gateway to a wide array of more complex molecules, including ligands for catalysis, Wittig reagents, and functional materials.

A straightforward synthesis of m-methoxy benzyl (B1604629) diphenyl phosphine oxide involves the reaction of methyl diphenylphosphinite with m-methoxy benzyl chloride at temperatures between 55-60 °C. google.com This method is noted for its simplicity and mild reaction conditions, producing an intermediate that can be used as a Wittig reagent. google.com Another example is the synthesis of bis(4-methoxyphenyl)(phenyl)phosphine oxide, which is prepared by reacting di-(4-methoxyphenyl)chlorophosphine with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. chemicalbook.com This produces the target phosphine oxide in high yield (98%), creating a stable intermediate for further functionalization. chemicalbook.com

Phosphine oxides are also synthesized for immobilization onto solid supports to create heterogeneous catalysts. For example, phosphine oxides can be anchored onto multiwalled carbon nanotubes. mdpi.com These functionalized nanotubes then serve as supports for palladium nanoparticles, creating heterogeneous catalysts effective in reactions such as the Heck reaction. mdpi.com This demonstrates the role of phosphine oxides as critical links between a homogeneous catalyst precursor and a solid-supported, recyclable catalytic system. mdpi.com

Additionally, secondary phosphine oxides (SPOs) are valuable intermediates because their P-H bond can be readily functionalized. nih.gov The synthesis of racemic diaryl SPOs can be achieved via a divergent strategy starting from P,P-dichlorophenylphosphine. nih.gov This is reacted with diethylamine (B46881) to form N,N-diethylamino-chloro-phenylphosphine, a key intermediate that can then react with various aryllithium reagents. nih.gov Subsequent hydrolysis yields the desired diaryl SPOs, which can then be used in stereospecific transformations to create a variety of P-stereogenic tertiary phosphine oxides. nih.gov

The table below details examples of phosphine oxides synthesized as intermediates.

| Intermediate Synthesized | Precursors | Purpose/Further Transformation |

| m-Methoxy Benzyl Diphenyl Phosphine Oxide | Methyl diphenylphosphinite, m-methoxy benzyl chloride | Wittig Reagent |

| Bis(4-methoxyphenyl)(phenyl)phosphine Oxide | Di-(4-methoxyphenyl)chlorophosphine, Phenylmagnesium bromide, H₂O₂ | General Intermediate |

| Diarylmethyl Phosphine Oxides | Diphenylphosphine oxide, 2-(1-tosylalkyl) phenols | Synthesis of Bifunctional Phosphorus Phenols |

| Phosphine Oxide-Functionalized Carbon Nanotubes | Triphenylphosphine oxide, Carbon nanotubes | Heterogeneous Catalyst for Heck, Wittig, and Mitsunobu Reactions |

| (2-Methylphenyl)-phenylphosphine oxide | N,N-diethylamino-chloro-phenylphosphine, 2-methylphenyllithium | Precursor for P-Stereogenic Tertiary Phosphine Oxides |

Derivatization to Phosphinothioates and Related Chalcogenides

The conversion of phosphine oxides, including this compound derivatives, into phosphinothioates (P=S) and phosphinoselenoates (P=Se) represents an important derivatization. This transformation is achieved by replacing the oxygen atom of the phosphoryl group with a heavier chalcogen, which modifies the electronic properties and reactivity of the molecule.

A highly efficient, green protocol has been developed for this conversion that is both metal- and solvent-free. nih.gov This method involves the direct reaction of diarylphosphine oxides with disulfides or diselenides. nih.gov The reaction proceeds by heating the substrates together at 50 °C for a short duration (5-10 minutes) or by stirring at room temperature for a few hours, affording the corresponding phosphinothioates or phosphinoselenoates in good to excellent yields. nih.gov This approach is notable for its operational simplicity, mild conditions, and high atom economy. nih.gov

The scope of this transformation is broad, accommodating a variety of functionalized diarylphosphine oxides and diaryl or dialkyl disulfides. nih.gov For example, diphenylphosphine oxide reacts efficiently with diphenyl disulfide to yield S-phenyl diphenylphosphinothioate. nih.gov The reaction is also effective for phosphine oxides bearing electron-donating or electron-withdrawing groups on the aryl rings. nih.gov

This derivatization is not limited to sulfur. The same protocol can be employed using diselenides to access phosphinoselenoates, demonstrating the versatility of the method for preparing related chalcogenides. nih.gov The stereochemical integrity of the phosphorus center can also be maintained, as demonstrated by the stereospecific transformation of P-stereogenic secondary phosphine oxides into thiophosphinates. nih.gov

The table below summarizes the derivatization of various diarylphosphine oxides to their corresponding phosphinothioates.

| Diarylphosphine Oxide Substrate | Disulfide Substrate | Product | Yield |

| Diphenylphosphine oxide | Diphenyl disulfide | S-Phenyl diphenylphosphinothioate | 98% |

| Bis(4-methylphenyl)phosphine oxide | Diphenyl disulfide | S-Phenyl bis(4-methylphenyl)phosphinothioate | 97% |

| Bis(4-methoxyphenyl)phosphine oxide | Diphenyl disulfide | S-Phenyl bis(4-methoxyphenyl)phosphinothioate | 98% |

| Bis(4-chlorophenyl)phosphine oxide | Diphenyl disulfide | S-Phenyl bis(4-chlorophenyl)phosphinothioate | 91% |

| Diphenylphosphine oxide | Dibenzyl disulfide | S-Benzyl diphenylphosphinothioate | 85% |

| Diphenylphosphine oxide | Di-tert-butyl disulfide | S-tert-Butyl diphenylphosphinothioate | 82% |

Mechanistic Investigations of Reactions Catalyzed by or Involving Methoxyphenylphosphine Oxide

Elucidation of Catalytic Cycles Involving Methoxyphenylphosphine Oxide as a Ligand

Methoxyphenylphosphine derivatives, which are precursors to or are involved in equilibria with their corresponding oxides, are highly effective ligands in transition metal-catalyzed cross-coupling reactions. Their influence stems from a unique combination of steric and electronic properties that can be fine-tuned by the position of the methoxy (B1213986) group (ortho, meta, or para). In the context of palladium-catalyzed reactions like the Suzuki-Miyaura coupling, tris(4-methoxyphenyl)phosphine (B1294419) stands out. nih.gov The electron-donating nature of the para-methoxy groups increases the electron density on the phosphorus atom, which in turn enhances the electron-richness of the palladium center. nih.gov This electronic effect facilitates the crucial oxidative addition step of the catalytic cycle and can improve catalyst stability. nih.gov

Conversely, the significant steric bulk of the triarylphosphine framework can promote the reductive elimination step, which is the final stage where the desired product is released and the catalyst is regenerated. nih.gov This combination of enhanced oxidative addition and promoted reductive elimination can lead to higher turnover numbers and improved reaction yields. nih.gov For instance, a catalyst system of Pd(OAc)₂ with tris(2-methoxyphenyl)phosphine (B1216234) has been shown to be highly active for the Suzuki coupling of various aryl bromides with arylboronic acids, proving particularly effective in the synthesis of sterically hindered biaryls. capes.gov.br

While phosphines are typically the active ligands, phosphine (B1218219) oxides can also play a crucial role. In some palladium-catalyzed cross-coupling reactions, phosphine oxides have been identified as beneficial additives or stabilizing ligands. ugent.be They can serve as labile ligands that prevent catalyst decomposition through mechanisms like agglomeration or oxidation, which is particularly important in reactions run in non-coordinating solvents. ugent.be The serendipitous discovery of their utility has shown that phosphine oxides can lead to considerably faster cross-coupling reactions compared to systems using only phosphine ligands. ugent.be

Table 1: Influence of Methoxyphenylphosphine Ligands in Suzuki-Miyaura Cross-Coupling

| Ligand/Catalyst System | Substrates | Key Mechanistic Effects | Outcome |

| Pd(OAc)₂ / Tris(4-methoxyphenyl)phosphine | Aryl Halides + Arylboronic Acids | Electron-donating methoxy groups enhance oxidative addition; Steric bulk promotes reductive elimination. nih.gov | High turnover numbers and improved yields. nih.gov |

| Pd(OAc)₂ / Tris(2-methoxyphenyl)phosphine | Aryl Bromides + Arylboronic Acids | Provides a highly active and efficient catalyst system. capes.gov.br | Excellent yields, especially for sterically hindered biaryls. capes.gov.br |

P-stereogenic phosphine oxides, including chiral derivatives of this compound, are valuable compounds in asymmetric catalysis. They can serve as chiral ligands for transition metals or as precursors to other chiral phosphorus compounds. surfacesciencewestern.com The synthesis of enantiomerically pure P-stereogenic secondary phosphine oxides (SPOs) is a key challenge, with methods focusing on the use of chiral auxiliaries or kinetic resolution. surfacesciencewestern.comucd.ie In kinetic resolution, one enantiomer of a racemic SPO reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched SPO. ucd.ie

These chiral phosphine oxides can be used to catalyze a variety of enantioselective reactions. For example, chiral phosphine oxides have been successfully employed as catalysts in enantioselective aldol (B89426) reactions and halocyclizations. ull.es The mechanism involves the phosphine oxide group acting as a Lewis base or coordinating to a reagent, creating a chiral environment that directs the stereochemical outcome of the reaction. The development of novel chiral phosphine oxides continues to expand their application in synthesizing complex, stereochemically defined molecules. ull.es For instance, a highly efficient kinetic resolution of SPOs has been achieved using a phosphine-catalyzed asymmetric allylation reaction, providing access to a broad scope of enantioenriched P-chiral phosphine oxides. ucd.ie These products can then be transformed into other useful chiral ligands or catalysts. ucd.ie

Beyond their role as ligands for metals, phosphine oxides are central to a class of organocatalytic reactions that rely on a P(III)/P(V)=O redox cycle. In these transformations, a phosphine oxide serves as a pre-catalyst. It is reduced in situ by a stoichiometric reductant, typically a silane, to generate the catalytically active phosphine (P(III)) species. This phosphine then participates in a classic reaction such as the Wittig, Mitsunobu, or Staudinger ligation, generating the desired product along with the phosphine oxide as a byproduct. The phosphine oxide is then reduced again by the silane, regenerating the phosphine catalyst and completing the catalytic cycle. This approach transforms reactions that traditionally produce stoichiometric phosphine oxide waste into greener, catalytic processes.

Derivatives of phosphine oxides have been anchored to solid supports, such as multiwalled carbon nanotubes, to create heterogeneous organocatalysts. These supported catalysts have proven effective in Wittig and Mitsunobu reactions and can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process.

In a different organocatalytic role, electron-rich triarylphosphines, such as tris(2,4,6-trimethoxyphenyl)phosphine, function as powerful Lewis base catalysts for transformations like the oxa-Michael reaction. The catalytic cycle begins with the nucleophilic phosphine attacking the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates an alcohol, generating an alkoxide that performs the Michael addition. While the phosphine is the active catalyst, the corresponding phosphine oxide can be observed as a byproduct of side reactions.

Understanding the intermediates and transition states in catalytic cycles involving phosphine oxides is crucial for reaction optimization and catalyst design. In palladium- and nickel-catalyzed Hirao reactions, which form P-C bonds, the >P(O)H reagent, a tautomer of a secondary phosphine oxide, serves as both the phosphorus source and a ligand for the metal center. Theoretical calculations and experimental studies suggest that for palladium-catalyzed reactions, a Pd(0) species coordinated by two molecules of the H-phosphinate reagent, formulated as [(HOY₂P)₂Pd(0)], is the true catalyst. For nickel-catalyzed versions, a Ni(II) complex is believed to enter the catalytic cycle.

Computational chemistry provides valuable insights into the structure of transition states. For example, studies on the stereoisomerization of triphenylphosphine (B44618) oxide have been used to indirectly observe the structure of the transition state. Such analyses are critical for understanding phenomena like racemization in chiral phosphine oxides. The mechanism of redox-driven organocatalytic cycles has also been investigated. In the catalytic Wittig reaction, the cycle involves the reduction of the phosphine oxide pre-catalyst to the active phosphine, which then reacts with an aldehyde to form an oxaphosphetane intermediate. This intermediate collapses to form the desired alkene and the phosphine oxide, which re-enters the reduction part of the cycle.

Reaction Kinetics and Thermodynamic Profiling of this compound Transformations

The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by identifying the rate-determining step of a reaction. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). If the bond to this isotopically labeled atom is broken or formed in the rate-determining step, a significant change in the reaction rate is typically observed, known as a primary KIE.

This technique has been applied to reactions involving phosphine oxides to elucidate their mechanisms. For example, in a photocatalytic, phosphine-mediated activation of water, a KIE value of 3.2 was observed when H₂O was replaced with D₂O. This significant primary KIE supports a mechanism where the hydrogen atom transfer from a phosphine-hydroxyl radical intermediate (PR₃–OH) is the rate-determining step. nih.gov

KIE studies can also reveal more subtle mechanistic details. In certain reactions of primary phosphines with imines, an inverse equilibrium isotope effect was observed. This finding indicated that the reaction proceeds through the P(III) tautomer of the phosphine oxide, providing crucial evidence for the active species in the reaction pathway. ucd.ie Conversely, the absence of a significant KIE can be equally informative. For instance, the lack of a notable KIE in a specific Wittig reaction helped to rule out a proposed mechanism where the cleavage of a particular C-H bond was the slow step. By providing detailed information about bond-breaking and bond-forming events in the slowest step of a reaction, KIE studies are indispensable for the rigorous mechanistic analysis of transformations involving this compound and related compounds.

Table 2: Application of Kinetic Isotope Effect (KIE) in Mechanistic Studies of Phosphine Oxide Reactions

| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Mechanistic Implication |

| Photocatalytic Water Activation | H₂O vs. D₂O | 3.2 nih.gov | Hydrogen atom transfer from a PR₃–OH intermediate is the rate-determining step. nih.gov |

| Phosphine Addition to Imine | P-H vs. P-D | Inverse KIE ucd.ie | The reaction proceeds through the P(III) tautomer of the phosphine oxide. ucd.ie |

| Wittig Reaction | ¹²C vs. ¹⁴C at carbonyl | No significant KIE observed. | Ruled out a mechanism where C-C bond formation was the sole rate-determining step. |

Activation Barrier and Energy Profile Analysis

The elucidation of reaction mechanisms involving this compound often relies on computational chemistry to map the potential energy surface of the reaction. Techniques such as Density Functional Theory (DFT) are employed to calculate the energies of reactants, intermediates, transition states, and products. This analysis provides critical insights into the reaction's feasibility and kinetics by determining the activation barrier (Ea), which is the minimum energy required to initiate the reaction.

The energy profile of a reaction charts the energy of the system as it progresses from reactants to products along the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation barrier indicates a faster reaction rate. Computational studies can model various possible pathways, and by comparing their respective activation energies, the most likely mechanism can be identified.

For instance, in related phosphine oxide systems, computational analyses have been used to determine the thermodynamic and kinetic favorability of specific reaction steps. mdpi.com These studies calculate key values such as activation energies and reaction enthalpies for each step, including the formation of intermediates and transition states. While specific data for this compound is not extensively published, the principles derived from similar compounds, such as trivinylphosphine (B117729) oxide (TVPO), are illustrative. The activation energies for sequential reaction steps can be calculated, providing a deep understanding of the reaction kinetics and the underlying mechanisms. mdpi.com

Table 1: Illustrative Energy Profile Data for a Sequential Reaction Involving a Phosphine Oxide (Trivinylphosphine Oxide) This table is based on data for a related compound and serves to illustrate the type of data generated in energy profile analysis.

| Reaction Step | Species | Activation Energy (Ea) (kcal/mol) | Relative Energy (kcal/mol) |

| Step 1 | Reactants -> TS1 | 18.63 | 0 (Reactant Reference) |

| Intermediate 1 | - | -6.56 | |

| Step 2 | Intermediate 1 -> TS2 | 0.73 | - |

| Intermediate 2 | - | -10.6 | |

| Final | Intermediate 2 -> Product | - | -39.0 |

Data adapted from computational studies on Trivinylphosphine Oxide. mdpi.com

Intramolecular vs. Intermolecular Pathways in Phosphine Oxidation Reactions

The oxidation of arylphosphines, such as tris(methoxyphenyl)phosphine, to their corresponding phosphine oxides can proceed through competing intramolecular and intermolecular pathways, particularly in reactions with singlet oxygen. figshare.comnih.gov The preferred pathway is highly dependent on the steric and electronic properties of the phosphine, as well as the reaction conditions like solvent and concentration. figshare.comcalstatela.edu

In the case of tris(methoxyphenyl)phosphine, the position of the methoxy group on the phenyl ring is a critical determinant of the reaction pathway. usc.edu

Intermolecular Pathway: This pathway involves the reaction of two phosphine molecules with an oxidizing agent, or the reaction of a phosphine-oxidant adduct with a second phosphine molecule. At higher concentrations, this bimolecular process is generally favored, leading to the formation of this compound as the primary product. calstatela.edu

Intramolecular Pathway: For sterically hindered isomers, such as tris(ortho-methoxyphenyl)phosphine, an intramolecular rearrangement is favored, especially at low concentrations in aprotic solvents. figshare.comnih.gov This pathway proceeds through a strained intermediate, such as a phosphadioxirane, which then rearranges to form an oxygen-insertion product (a phosphinate ester) rather than the phosphine oxide. calstatela.eduusc.edunih.gov The steric bulk of the ortho-substituents disfavors the bimolecular collisions required for the intermolecular pathway. calstatela.edu

Solvent polarity also plays a significant role. In protic solvents, intramolecular reactivity is often suppressed, favoring the formation of the phosphine oxide. figshare.comnih.gov In contrast, non-polar solvents can facilitate the formation of the intramolecular insertion product. usc.edu

Table 2: Influence of Conditions on Oxidation Pathway of Tris(methoxyphenyl)phosphine

| Isomer | Concentration | Solvent | Predominant Pathway | Major Product |

| ortho-methoxyphenyl | Low | Aprotic | Intramolecular | Phosphinate Ester |

| ortho-methoxyphenyl | High | Aprotic | Intermolecular | Phosphine Oxide |

| ortho-methoxyphenyl | Any | Protic | Intermolecular | Phosphine Oxide |

| para-methoxyphenyl | Any | Any | Intermolecular | Phosphine Oxide |

Radical Pathways in this compound-Mediated Reactions

This compound and related secondary phosphine oxides can serve as precursors to phosphorus-centered radicals, which are key intermediates in various synthetic transformations, including C-P bond formation. nih.govmdpi.com These radical pathways offer a metal-free and environmentally benign alternative for constructing complex molecules. nih.gov

The generation of a phosphorus-centered radical typically involves the single-electron oxidation of the corresponding phosphine oxide. This can be achieved using chemical oxidants like potassium persulfate (K₂S₂O₈) or through photocatalysis. nih.govnsf.gov For example, the thermal decomposition of K₂S₂O₈ generates sulfate (B86663) radical anions (SO₄•⁻), which can abstract a hydrogen atom from a secondary phosphine oxide to yield a phosphorus-centered radical. nih.gov

Once formed, this electrophilic P-centered radical can engage in a variety of cascade reactions. nsf.gov A common pathway involves the addition of the radical to a carbon-carbon double bond, generating a new carbon-centered radical. nih.gov This intermediate can then participate in subsequent cyclization or hydrogen abstraction steps to yield the final product. nih.gov

The involvement of a radical mechanism in these reactions is often confirmed through control experiments using radical scavengers. Compounds like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or butylated hydroxytoluene (BHT) are introduced into the reaction mixture. If the reaction is inhibited or completely shut down in the presence of these scavengers, it provides strong evidence for a radical-mediated pathway. nih.govsemanticscholar.org

Table 3: Common Radical Scavengers Used in Mechanistic Studies

| Radical Scavenger | Abbreviation | Mechanism of Action |

| 2,2,6,6-Tetramethyl-1-piperidinyloxyl | TEMPO | Traps carbon-centered radicals to form stable adducts. |

| Butylated Hydroxytoluene | BHT | A phenolic antioxidant that traps radicals via hydrogen atom transfer. |

| 1,1-Diphenyl-2-picrylhydrazyl | DPPH | A stable free radical that can be scavenged by other radicals or hydrogen donors. nih.gov |

Computational and Theoretical Studies on Methoxyphenylphosphine Oxide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic view of the distribution of electrons within a molecule, which governs its structure, stability, and chemical properties. For methoxyphenylphosphine oxide, these calculations reveal key insights into its electronic landscape and bonding framework.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. Conversely, a small gap indicates higher reactivity. nih.gov For phosphine (B1218219) oxides, the HOMO is often localized on the phosphoryl oxygen atom, indicating its role as a primary site for electrophilic attack and its function as a hydrogen bond or halogen bond acceptor. mdpi.commdpi.com

Computational studies using methods like DFT can precisely calculate the energies of these orbitals and other related electronic properties.

| Electronic Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons (nucleophilicity). The phosphoryl oxygen is a major contributor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures resistance to change in electron distribution. Higher hardness correlates with lower reactivity. |

| Electronegativity (χ) | Calculated as -(ELUMO + EHOMO) / 2. | Represents the molecule's ability to attract electrons. |

The distribution of electron density within this compound is highly polarized, a characteristic feature of phosphine oxides. The phosphorus-oxygen bond is not a simple double bond but possesses significant ionic character, often described as a P⁺-O⁻ zwitterionic form. mdpi.com This polarization is crucial to its chemical behavior, particularly the strong Lewis basicity of the oxygen atom.

Quantum chemical methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify this charge distribution. nih.govrsc.org NBO analysis provides charges for each atom, revealing a significant negative charge on the oxygen and a corresponding positive charge on the phosphorus atom. For example, in a related compound, trivinylphosphine (B117729) oxide, the NBO charge on the oxygen atom is calculated to be -1.135, highlighting its strong electron-donating capability. mdpi.com

The P=O bond is characterized by its short bond length (typically around 1.48 Å) and high polarity. mdpi.com Topological analysis of the electron density at the bond critical point (BCP) between phosphorus and oxygen can further describe the nature of this interaction, often classifying it as a transit closed-shell type, indicating a mix of covalent and ionic character. nih.gov

| Atom | Expected NBO Charge | Bonding Contribution |

|---|---|---|

| Phosphorus (P) | Positive (δ+) | Forms a highly polarized bond with oxygen and covalent bonds with carbon atoms of the phenyl and methoxy (B1213986) groups. |

| Oxygen (O, phosphoryl) | Negative (δ-) | Acts as a strong Lewis base, hydrogen bond acceptor, and nucleophilic center. Its character is intermediate between a neutral P=O and a zwitterionic P⁺–O⁻. mdpi.com |

| Carbon (C, phenyl) | Variable | Participates in the aromatic system, with charge distribution influenced by the phosphine oxide and methoxy substituents. |

| Oxygen (O, methoxy) | Negative (δ-) | Influences the electronic properties of the phenyl ring through resonance and inductive effects. |

The three-dimensional structure and steric bulk of phosphine-based ligands are critical to their function, especially in coordination chemistry and catalysis. Conformational analysis of this compound involves studying the rotation around its P-C (phenyl) and P-O (methoxy) bonds to identify the most stable, low-energy conformers. Computational studies map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. osti.gov Studies on related cyanophosphine oxides show a preference for noneclipsed antiperiplanar and synclinal conformations. pleiades.online

The steric hindrance imposed by the ligand is quantitatively described by the Tolman cone angle (θ). This parameter measures the solid angle occupied by a ligand at a defined distance from the central atom (typically a metal). ub.edusemanticscholar.org For asymmetric ligands like this compound, the cone angle can be estimated by averaging the angles of its substituents. ub.edu Modern approaches use DFT to optimize the geometry of the ligand coordinated to a metal center (e.g., Ni(CO)₃) and then calculate the cone angle from this optimized structure, providing a more accurate and context-dependent measure of steric bulk. rsc.org This computational method allows for the determination of cone angles for various coordination environments, revealing how the ligand's steric profile adapts to different chemical situations. ub.edursc.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex chemical reactions. mdpi.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to map out the entire reaction pathway, providing deep insights that are often inaccessible through experimental means alone. researchgate.net

Many important organic reactions, such as the Wittig, Mitsunobu, and various Michael additions, utilize a P(III)/P(V) redox cycle where a phosphine is oxidized to a phosphine oxide. researchgate.netmdpi.com While this compound itself is the P(V) product, its reduction back to the corresponding phosphine is a key step in making these reactions catalytic. DFT calculations are used to model these entire catalytic cycles.

For instance, in a phosphine-catalyzed reaction, DFT can be used to:

Model Reactant Adducts: Calculate the structure and stability of the initial complex formed between the phosphine catalyst and the substrate.

Identify Intermediates: Determine the geometries and relative energies of all intermediates along the reaction pathway, such as betaines or phosphonium (B103445) salts. rsc.org

Characterize Products: Confirm the structure and stability of the final products and the regenerated catalyst.

Studies on reactions involving phosphine oxides have successfully used DFT to propose and validate mechanisms, showing, for example, the formation of four-membered ring intermediates in nucleophilic addition reactions. mdpi.com

The rate of a chemical reaction is determined by the height of the energy barrier of its rate-determining step. DFT is used to locate the exact geometry of the transition state (TS)—the highest energy point along the reaction coordinate—and calculate its energy. acs.org A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. osti.gov

The energy difference between the reactants and the transition state is the activation energy (Ea). mdpi.com By calculating the activation energies for all possible competing pathways, DFT can predict the chemoselectivity and regioselectivity of a reaction. rsc.org For example, in the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, DFT calculations showed that the pathway leading to hydrofluorenone was the most favorable by comparing the energy barriers of multiple potential routes. rsc.org Similarly, DFT has been used to rationalize the mechanism of dehydroxylative transformations assisted by triphenylphosphine (B44618), calculating the energies of alkoxy phosphonium intermediates and subsequent transition states for nucleophilic attack. researchgate.net These computational analyses provide a quantitative understanding of reaction kinetics and selectivity.

Solvent Effects and Non-Covalent Interactions

The chemical behavior and physical properties of this compound are significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational studies offer a molecular-level understanding of these interactions. The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and its polarizability all play crucial roles in determining the electronic structure and stability of the this compound molecule.

Solvent Effects:

The choice of solvent can impact the stability of related phosphine compounds, such as tris(2,4,6-trimethoxyphenyl)phosphine, with respect to oxidation to the corresponding phosphine oxide. rsc.org The rate of this oxidation has been observed to be dependent on the oxygen solubility in the solvent. rsc.org For instance, in acetone-d6, a noticeable percentage of the phosphine is oxidized, while the extent of oxidation differs in other solvents like DMSO. rsc.org Such solvent-dependent reactivity highlights the importance of the solvent environment in the chemistry of phosphine oxides.

Hybrid implicit-explicit solvent models can provide a more detailed picture by including a few explicit solvent molecules in the calculation, particularly for solvents that can form strong specific interactions like hydrogen bonds. rsc.org For this compound, this would be particularly relevant in protic solvents where the solvent molecules can act as hydrogen bond donors to the phosphoryl oxygen.

Non-Covalent Interactions:

The phosphoryl oxygen of this compound is a potent hydrogen bond acceptor, a characteristic that is central to its intermolecular interactions. This has been demonstrated in studies of various phosphine oxides interacting with hydrogen bond donors. For example, the interaction of phosphine oxides with surface silanol (B1196071) groups on silica (B1680970) involves hydrogen bonding to the P=O group. researchgate.net

Phosphine oxides are also effective as halogen bond acceptors. mdpi.com The terminal oxygen atom, due to the high polarization of the P=O bond, is an effective electron donor in these non-covalent interactions. mdpi.com Computational studies on trimethylphosphine (B1194731) oxide have shown strong correlations between the energy of the halogen bond and spectroscopic parameters like the ³¹P NMR chemical shift and the P=O stretching frequency. mdpi.com It is expected that this compound would exhibit similar behavior, forming halogen bonds with various halogen-donating molecules. The strength of these interactions would be influenced by the nature of the substituents on the phenyl rings.

The methoxy groups and the phenyl rings of this compound can also participate in other non-covalent interactions, such as dipole-dipole interactions and π-stacking. The specific conformation of the molecule and its aggregation state will be influenced by the interplay of these various weak interactions.

| Solvent | Observed Effect on Related Phosphine | Anticipated Effect on this compound |

|---|---|---|

| Acetone-d6 | 11% oxidation to phosphine oxide rsc.org | Stabilization of the P=O bond, potential for weak C-H···O interactions. |

| DMSO-d6 | Different extent of oxidation compared to acetone (B3395972) rsc.org | Stronger stabilization of the P=O bond due to higher polarity. |

| Benzene-d6 | No detectable phosphine oxide formation in the dark rsc.org | Potential for π-stacking interactions. |

| Protic Solvents (e.g., water, alcohols) | Not specified in provided context | Strong hydrogen bonding to the phosphoryl oxygen. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations could offer insights into its conformational flexibility, solvation dynamics, and interactions with other molecules in a condensed phase.

While specific MD simulation studies focused solely on this compound are not widely reported in the literature, the methodology has been extensively applied to similar molecular systems, such as polymers containing phenyl and oxide groups. For example, reactive force fields like ReaxFF have been used to simulate functionalized poly(phenylene oxide) membranes. researchgate.net These simulations can reveal how the microstructure of a material evolves and how small molecules like water and ions diffuse through it. researchgate.net

An MD simulation of this compound in a solvent box (e.g., water, chloroform, or methanol) would begin with the definition of a force field. The force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For an accurate simulation, these parameters must correctly represent the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions of this compound.

Once the system is set up, the simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time. Analysis of the resulting trajectory can provide a wealth of information, including:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange themselves around the solute. For this compound in water, the RDF for the phosphoryl oxygen and water hydrogens would reveal the structure and strength of the hydrogen bonding network.

Conformational Dynamics: The methoxyphenyl groups are not rigidly fixed and can rotate around the P-C bonds. MD simulations can quantify the rotational dynamics and identify the preferred conformations of the molecule in solution.

Diffusion: The diffusion coefficient of this compound in different solvents can be calculated from the mean square displacement of the molecule over time. This provides a measure of its mobility in the liquid phase.

Intermolecular Interactions: In simulations with multiple this compound molecules, the potential for aggregation through π-stacking or other non-covalent interactions can be investigated.

The choice of force field is critical for the reliability of MD simulations. arxiv.org For phosphine oxides, the parameters for the phosphorus atom and the polar P=O group would need to be carefully validated, potentially against quantum mechanical calculations.

| Simulation Aspect | Information Obtainable for this compound | Relevant Simulation Techniques/Analyses |

|---|---|---|

| Solvation Shell Structure | Arrangement of solvent molecules around the solute. | Radial Distribution Functions (RDFs) |

| Conformational Preferences | Rotational barriers and preferred orientations of the methoxyphenyl groups. | Dihedral Angle Analysis, Free Energy Landscapes |

| Translational Mobility | Rate of diffusion in a given solvent. | Mean Square Displacement (MSD) analysis |

| Hydrogen Bond Dynamics | Lifetime and dynamics of hydrogen bonds with protic solvents. | Hydrogen Bond Autocorrelation Functions |

Machine Learning and AI in Ligand Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of computational chemistry and drug discovery. semanticscholar.org For compounds like this compound, which can serve as a ligand in catalysis or as a scaffold for designing molecules with specific properties, ML offers a powerful approach to accelerate the discovery and optimization process.

One area where ML has been successfully applied to phosphine oxides is in the prediction of pharmacokinetic properties. nih.gov For instance, neural networks have been trained to predict properties like oral absorption and blood-brain barrier permeability for phosphine and phosphine oxide compounds. nih.gov These models learn from a dataset of known compounds and their properties to make predictions for new, untested molecules. A study on phosphine-borane compounds and their metabolites (including phosphine oxides) demonstrated that neural networks could reliably predict key pharmacokinetic features. nih.gov The correlation between the ML-predicted values and those from traditional computational methods was high for phosphine oxide compounds. nih.gov

ML models can also be used to predict fundamental chemical properties. For example, Δ-learning models use ML to predict a correction to a lower-level quantum mechanical calculation, thereby achieving high accuracy at a much lower computational cost. rsc.orgresearchgate.net This approach could be used to rapidly and accurately predict properties like the binding energy of this compound to a metal center or the activation energy of a reaction it participates in.

In the context of ligand design, ML can be used to explore the vast chemical space of possible phosphine oxide derivatives. Generative models can be trained to design new ligands with desired properties, such as high binding affinity to a specific target or optimal electronic properties for a catalytic reaction. These models can learn the underlying relationships between the structure of a ligand and its function, enabling the in silico design of novel and more effective phosphine oxide-based ligands.

The general workflow for applying ML to the study of this compound and its derivatives would involve:

Data Curation: Assembling a large and diverse dataset of phosphine oxides with known properties (either from experiments or high-level computations).

Featurization: Representing the molecules in a format that the ML model can understand. This can range from simple molecular descriptors to more complex graph-based representations.

Model Training: Training an ML model (e.g., a neural network, support vector machine, or random forest) on the curated dataset to learn the structure-property relationships.

Validation and Prediction: Validating the model on an independent test set and then using it to predict the properties of new, uncharacterized this compound derivatives.

| ML Application | Objective for this compound | Example ML Model/Technique |

|---|---|---|

| Property Prediction | Predicting pharmacokinetic properties (e.g., logBB, oral absorption). nih.gov | Neural Networks nih.gov |

| Accelerated Quantum Mechanics | Rapidly and accurately predicting reaction energies or binding affinities. | Δ-learning Models rsc.orgresearchgate.net |

| Ligand Design | Generating novel phosphine oxide ligands with optimized properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |

| Material Screening | Identifying promising candidates from a large virtual library of derivatives. | Graph Neural Networks (GNNs) arxiv.org |

Advanced Analytical Methodologies for Methoxyphenylphosphine Oxide Research

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the study of methoxyphenylphosphine oxides, offering detailed information on their structural framework, functional groups, and electronic behavior.

Multi-nuclear NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of methoxyphenylphosphine oxides. The presence of phosphorus, hydrogen, and carbon nuclei allows for a detailed mapping of the molecular connectivity.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus provides a direct and highly sensitive probe into the chemical environment of the phosphorus atom. In phosphine (B1218219) oxides, the phosphorus atom is pentavalent, and its chemical shift (δ) is highly indicative of the electronic nature of its substituents. For instance, in derivatives of triphenylphosphine (B44618) oxide, ³¹P NMR signals are often observed in a characteristic downfield region. In one study, the ³¹P NMR spectrum of a deuterated form of tris(4-methoxyphenyl)phosphine (B1294419) oxide showed a signal at δ = 21.5 ppm (in CDCl₃), which is characteristic for a phosphine oxide environment. This technique is also invaluable for reaction monitoring, as the conversion of a phosphine (which appears at a significantly different chemical shift) to a phosphine oxide can be readily tracked by the appearance of the corresponding oxide peak.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the aromatic and methoxy (B1213986) protons in the molecule. For tris(4-methoxyphenyl)phosphine oxide, the spectrum typically shows distinct signals for the methoxy group protons (a singlet) and the aromatic protons. The aromatic region often displays complex splitting patterns (e.g., multiplets or doublets of doublets) due to coupling between adjacent protons and coupling to the phosphorus nucleus (J-coupling). For example, a reported ¹H NMR spectrum for a derivative showed aromatic signals in the range of δ 7.61-7.73 ppm and δ 7.47-7.59 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data for all carbon atoms in the molecule. Key features include signals for the methoxy carbon, the four distinct carbons of the phenyl rings, and the characteristic carbon-phosphorus coupling constants (J(P-C)). The ipso-carbon (the one directly attached to phosphorus) typically shows a large coupling constant, which is a definitive feature for confirming the structure. Reported ¹³C NMR data for a derivative of tris(4-methoxyphenyl)phosphine oxide showed signals at δ 132.4 ppm, δ 131.2 ppm (with a large P-C coupling of 101.0 Hz), δ 130.5 ppm, and δ 128.8 ppm.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ³¹P | 21.5 | d, J = 481.1 Hz | P=O |

| ¹H | 8.02 | d, J = 477.4 Hz | Aromatic H |

| ¹H | 7.61 | dd, J = 13.2, 8.8 Hz | Aromatic H |

| ¹³C | 132.4 | d, J(P-C) = 3.0 Hz | Aromatic C |

| ¹³C | 131.2 | d, J(P-C) = 101.0 Hz | Aromatic C (ipso) |

| ¹³C | 130.5 | d, J(P-C) = 12.0 Hz | Aromatic C |

| ¹³C | 128.8 | d, J(P-C) = 13.0 Hz | Aromatic C |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and studying non-covalent interactions in methoxyphenylphosphine oxides.

FT-IR Spectroscopy: The FT-IR spectrum of a methoxyphenylphosphine oxide is dominated by several characteristic absorption bands. The most prominent of these is the P=O stretching vibration, which is a very strong and sharp band typically appearing in the region of 1150-1200 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phosphorus atom and can shift upon complexation or hydrogen bonding. Other key vibrations include the C-O-C stretching of the methoxy group (around 1250 cm⁻¹ for the asymmetric stretch and 1020-1040 cm⁻¹ for the symmetric stretch), P-C (aryl) stretching vibrations, and various C-H and C=C stretching and bending modes of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The P=O stretch is also Raman active. Aromatic ring vibrations often give strong signals in the Raman spectrum, aiding in the characterization of the aryl substituents. The combination of FT-IR and Raman is powerful, as some vibrations may be strong in one technique and weak or silent in the other, allowing for a more complete vibrational assignment. These techniques are also used to study intermolecular interactions, where changes in vibrational frequencies, such as a red-shift in the P=O stretching frequency, can indicate the formation of hydrogen bonds or coordination to a metal center.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| P=O Stretch | 1150 - 1200 | FT-IR, Raman | Very Strong (IR) |

| C-O-C Asymmetric Stretch | ~1250 | FT-IR | Strong |

| C-O-C Symmetric Stretch | 1020 - 1040 | FT-IR | Strong |

| P-C (Aryl) Stretch | 1440 - 1465 | FT-IR, Raman | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | FT-IR, Raman | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of methoxyphenylphosphine oxides. HRMS provides an exact mass measurement with high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the molecular formula. For example, the calculated exact mass of tris(4-methoxyphenyl)phosphine oxide (C₂₁H₂₁O₄P) is 368.117746 g/mol . Current time information in Cambridgeshire, GB.

In addition to exact mass, mass spectrometry provides information on the molecule's fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and can be used to confirm the structure. Common fragmentation pathways for triarylphosphine oxides involve the cleavage of the phosphorus-carbon bonds and rearrangements of the aryl groups. While detailed fragmentation patterns for this compound are specific to the ionization method used, analysis typically reveals fragments corresponding to the loss of methoxy and methoxyphenyl groups.

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. Triarylphosphine oxides, including methoxyphenyl derivatives, typically exhibit strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the aromatic rings. The presence of the methoxy groups, which are electron-donating, can cause a bathochromic (red) shift in these absorption bands compared to unsubstituted triphenylphosphine oxide.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure.

By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed molecular structure can be obtained, including precise bond lengths, bond angles, and torsional angles.

The crystal structure of tris(4-methoxyphenyl)phosphine oxide has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 104590. nih.gov Such structural data reveals a tetrahedral geometry around the central phosphorus atom, as expected for a phosphine oxide. The P=O bond distance and the P-C bond lengths are key parameters obtained from this analysis. For example, in related phosphine oxide complexes, the P=O bond length is typically around 1.48-1.51 Å.

| Parameter | Typical Value |

|---|---|

| Crystal System | (Varies by compound) |

| Space Group | (Varies by compound) |

| P=O Bond Length | ~1.48 - 1.51 Å |

| P-C Bond Length | ~1.78 - 1.82 Å |

| O-P-C Bond Angle | ~110 - 114° |

| C-P-C Bond Angle | ~105 - 109° |

Co-crystallization Studies with Reaction Partners or Catalysts

Co-crystallization is a powerful technique employed to investigate intermolecular interactions between a target molecule, such as a this compound derivative, and a reaction partner or catalyst. This method can provide critical insights into reaction mechanisms and the nature of non-covalent interactions that govern molecular recognition and catalytic processes. By forming a single crystalline entity containing two or more different molecules in a stoichiometric ratio, X-ray crystallography can be used to determine the precise three-dimensional arrangement of the components in the solid state.

In the context of P-stereogenic phosphine oxides, co-crystallization is a key step in classical resolution methods for separating enantiomers. Chiral resolving agents are used to form diastereomeric complexes with the racemic phosphine oxide. Due to their different physical properties, these diastereomeric complexes can often be separated by fractional crystallization. Subsequent decomposition of the separated diastereomeric complexes yields the individual enantiomers of the phosphine oxide.

A notable example involves the use of TADDOL derivatives for the optical resolution of P-stereogenic secondary phosphine oxides. nih.govacs.org The formation of diastereomeric complexes allows for their separation through crystallization, and single-crystal X-ray diffraction measurements of these co-crystals can elucidate the noncovalent interactions responsible for the chiral recognition. nih.govacs.org Triphenylphosphine oxide itself has also been recognized as a useful crystallization aid, highlighting the general utility of phosphine oxides in facilitating the crystallization of various organic molecules. acs.org

Table 1: Examples of Co-crystallization Studies Involving Phosphine Oxides

| Phosphine Oxide Derivative | Co-crystallizing Agent | Purpose of Co-crystallization | Analytical Technique |

|---|---|---|---|

| (S)-(2-Methylphenyl)phenylphosphine oxide | (R,R)-spiro-TADDOL | Optical Resolution | Single-crystal XRD nih.govacs.org |

| Racemic secondary phosphine oxides | TADDOL derivatives | Enantioseparation | Crystallization, X-ray crystallography nih.govacs.org |

Electrochemical Methods for Electronic Property Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in probing the electronic properties of molecules like this compound. wikipedia.org CV involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. This technique can provide information about the redox potentials of a compound, the stability of its oxidized and reduced forms, and the kinetics of electron transfer reactions. wikipedia.org

The electrochemical reduction of phosphine oxides has been studied to understand the mechanism of P=O bond cleavage. For instance, the electrochemical reduction of triphenylphosphine oxide in dimethylformamide (DMF) has been investigated using cyclic voltammetry. utexas.edu The study revealed two reduction peaks, indicating a stepwise reduction process. Such analyses are crucial for applications where the phosphine oxide might be used as a ligand in a redox-active metal complex or in the development of electrochemical synthetic methods for converting phosphine oxides back to phosphines. researchgate.net

The electronic properties of phosphine oxides, including those with methoxyphenyl substituents, can be compared to analogous phosphines and other P(V) compounds through electrochemical studies. chemrxiv.org These investigations help in understanding the influence of the oxide group and the aromatic substituents on the frontier molecular orbitals (HOMO and LUMO) of the molecule.

Table 2: Cyclic Voltammetry Data for the Reduction of Triphenylphosphine Oxide

| Parameter | First Peak | Second Peak |

|---|---|---|

| Peak Potential (Ep) | -2.60 V vs. SCE | -2.88 V to -2.94 V vs. SCE |

| Solvent/Electrolyte | DMF / 0.1 M TBAI | DMF / 0.1 M TBAI |

Data sourced from a study on the electroreduction of triphenylphosphine oxide. The peak potentials are dependent on the scan rate. utexas.edu

Chiral Analytical Techniques for Enantiomeric Purity

The synthesis of chiral, P-stereogenic methoxyphenylphosphine oxides necessitates reliable analytical methods to determine their enantiomeric purity, typically expressed as enantiomeric excess (ee). Several chiral analytical techniques are employed for this purpose.

Classical resolution, which relies on the separation of diastereomeric complexes formed with a chiral resolving agent, is a foundational method. nih.govacs.org Agents like TADDOL derivatives, mandelic acid, or O,O'-dibenzoyltartaric acid are used to form these diastereomers, which can then be separated by crystallization. nih.gov The enantiomeric purity of the resolved phosphine oxide is subsequently determined.

Chromatographic methods using chiral stationary phases (CSPs) are widely used for the analytical and sometimes preparative separation of enantiomers. nsf.gov High-performance liquid chromatography (HPLC) with a chiral column is a common technique to determine the enantiomeric excess of P-chiral phosphine oxides. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for chiral analysis. The use of chiral solvating agents can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of their ratio. For example, the enantiomeric excess of certain phosphine oxides has been determined by ³¹P NMR using (S)-1-naphthylethylamine as a chiral solvating agent. acs.org

Table 3: Chiral Analytical Techniques for Phosphine Oxide Enantiomeric Purity

| Analytical Technique | Chiral Selector/Reagent Example | Application | Reported Enantiomeric Excess |

|---|---|---|---|

| Classical Resolution | (R,R)-spiro-TADDOL | Separation of racemic secondary phosphine oxides | ≥ 98% ee nih.govacs.org |

| Chiral HPLC | Chiral stationary phase column | Determination of ee for α-amino phosphine oxides | up to 99% ee nih.gov |

Applications of Methoxyphenylphosphine Oxide in Advanced Chemical Synthesis and Materials Science

Ligand in Homogeneous Catalysis for Organic Transformations

The electron-donating nature of the methoxy (B1213986) group enhances the electron density on the phosphorus atom, which in turn influences the catalytic activity of the metal center to which it is coordinated. This has led to the successful application of methoxyphenylphosphine oxides as ligands in a variety of metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

While phosphine (B1218219) oxides are often considered byproducts of reactions using phosphine ligands, they can also serve as effective ligands themselves, modulating the reactivity and selectivity of catalytic processes. The Lewis basicity of the phosphoryl oxygen allows for coordination to metal centers.

In the context of Suzuki-Miyaura cross-coupling, indole-based phosphine ligands, which are precursors to the corresponding phosphine oxides, have been shown to be effective in combination with palladium for the coupling of unactivated aryl chlorides. nih.gov Specifically, ((1H-Indol-2-yl)diphenylmethyl)bis(4-methoxyphenyl)phosphine oxide has been synthesized and utilized in these transformations. nih.gov The reaction of 2-indolylmethanol with bis(4-methoxyphenyl)phosphine (B1312688) oxide in the presence of a yttrium catalyst afforded the product in a 57% yield. nih.gov

Furthermore, P-chiral tert-butyl(4-methoxyphenyl)phosphine oxide has been employed in palladium-catalyzed cross-coupling reactions with 1-(2-bromophenyl)-1H-imidazoles, proceeding with high enantiospecificity to produce chiral imidazole-based phosphine oxides. mcgill.ca These products, in turn, can be reduced to the corresponding P-chiral phosphinyl imidazole (B134444) ligands, which have demonstrated high enantioselectivity in asymmetric Suzuki-Miyaura cross-coupling reactions. mcgill.ca

In a different application, bis(4-methoxyphenyl)phosphine oxide was used in an I2-mediated tandem cyclization of o-alkynylphenyl isothiocyanates, yielding the corresponding product in an excellent 99% yield. nih.govrsc.org This highlights the versatility of this compound in facilitating complex bond-forming cascades. nih.govrsc.org

Although direct and extensive data for the use of simple methoxyphenylphosphine oxides as primary ligands in Heck, Sonogashira, and Buchwald-Hartwig aminations are not as commonly reported as their phosphine counterparts, the in-situ oxidation of phosphine ligands to phosphine oxides is a known phenomenon in many palladium-catalyzed cycles. This suggests that the corresponding phosphine oxides likely play a role in the catalytic system. For instance, biaryl diphosphine ligands containing bis(4-methoxyphenyl)phosphine oxide moieties have been synthesized and their complexes with palladium are noted for their potential use in a range of cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations. google.com

Asymmetric Hydrogenation and Isomerization